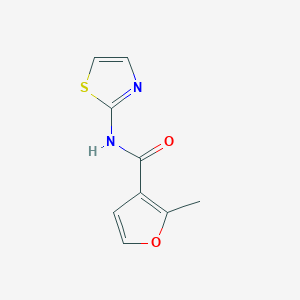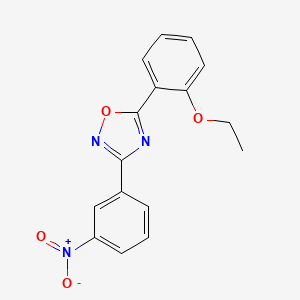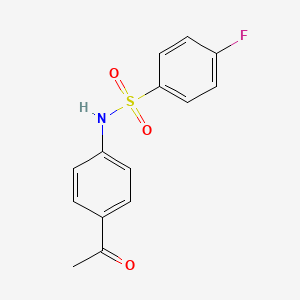![molecular formula C14H19N3O2S2 B5797847 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5797847.png)
4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzenesulfonamide, commonly known as DPC-681, is a small molecule inhibitor that has shown potential in various scientific research studies. It is a chemical compound that has been synthesized by researchers to inhibit specific biological pathways. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPC-681.
作用机制
DPC-681 inhibits the activity of specific enzymes and pathways by binding to them and preventing them from functioning properly. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. DPC-681 has also been shown to inhibit the activity of the enzyme caspase-1, which is involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPC-681 depend on the specific biological pathway or enzyme that it inhibits. In cancer research, DPC-681 has been shown to inhibit the growth and proliferation of cancer cells. In inflammation research, DPC-681 has been shown to reduce inflammation and the production of inflammatory cytokines. In neurodegenerative disease research, DPC-681 has been shown to protect neurons from damage and improve cognitive function.
实验室实验的优点和局限性
One advantage of using DPC-681 in lab experiments is its specificity. It has been shown to selectively inhibit specific enzymes and pathways, which can help researchers study the specific biological processes that these enzymes and pathways are involved in. However, one limitation of using DPC-681 in lab experiments is its complexity. The synthesis of DPC-681 is a complex process that requires careful handling and attention to detail.
未来方向
There are many future directions for the study of DPC-681. One future direction is the development of more efficient synthesis methods. Another future direction is the study of DPC-681 in combination with other drugs to determine if it can enhance their effectiveness. Additionally, the study of DPC-681 in various disease models can help researchers better understand its potential therapeutic applications.
Conclusion
DPC-681 is a small molecule inhibitor that has shown potential in various scientific research studies. Its synthesis method is complex, but it has been shown to selectively inhibit specific enzymes and pathways. DPC-681 has been studied in cancer research, inflammation research, and neurodegenerative disease research, and has shown promise as a potential therapeutic agent. There are many future directions for the study of DPC-681, and continued research can help uncover its full potential.
合成方法
The synthesis of DPC-681 involves a multi-step process that includes the reaction of 4-aminobenzenesulfonamide with N,N-diethyl-2-propyn-1-amine to form a thioamide intermediate. This intermediate is then reacted with carbon disulfide to form a carbonothioyl intermediate. Finally, the carbonothioyl intermediate undergoes a reaction with sodium hydroxide to form DPC-681. The synthesis of DPC-681 is a complex process that requires careful handling and attention to detail.
科学研究应用
DPC-681 has been studied extensively in various scientific research studies. It has been shown to inhibit the activity of specific enzymes and pathways that are involved in various biological processes. Some of the scientific research applications of DPC-681 include cancer research, inflammation research, and neurodegenerative disease research.
属性
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-4-14(5-2,6-3)17-13(20)16-11-7-9-12(10-8-11)21(15,18)19/h1,7-10H,5-6H2,2-3H3,(H2,15,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHNMEXKLAPJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Ethylpent-1-yn-3-yl)carbamothioyl]amino}benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,7,8,9,10,11-octahydro-1H-cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine](/img/structure/B5797765.png)
![N-[3-(butyrylamino)phenyl]-3-ethoxybenzamide](/img/structure/B5797778.png)

![1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5797795.png)
![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5797802.png)




![methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate](/img/structure/B5797821.png)

![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5797832.png)

![2-[(2-chlorobenzyl)thio]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797838.png)